molecular formula C9H15ClN2O2S2 B6600217 rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride CAS No. 1867610-68-1

rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride

Cat. No.: B6600217
CAS No.: 1867610-68-1
M. Wt: 282.8 g/mol
InChI Key: QLJMMIBVBRAAFO-UHFFFAOYSA-N
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Description

rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride is a racemic sulfonamide derivative featuring a thiophene core substituted with a methyl group at the 5-position and a 3-aminocyclobutyl moiety. The compound’s stereochemistry is defined by the (1r,3r) configuration of the cyclobutylamine group, which influences its conformational rigidity and intermolecular interactions. Its hydrochloride salt form enhances aqueous solubility, making it suitable for preclinical evaluations .

Properties

IUPAC Name

N-(3-aminocyclobutyl)-5-methylthiophene-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c1-6-2-3-9(14-6)15(12,13)11-8-4-7(10)5-8;/h2-3,7-8,11H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMMIBVBRAAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride involves several steps. One common synthetic route includes the reaction of 5-methylthiophene-2-sulfonyl chloride with (1r,3r)-3-aminocyclobutylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes or the activation of specific receptors .

Comparison with Similar Compounds

Mechanistic Insights and Lumping Strategy Relevance

The lumping strategy, which groups structurally similar compounds for predictive modeling , applies to this family of sulfonamides. While rac-5-methyl-N-[(1r,3r)-3-ACB]TSA·HCl shares reaction pathways (e.g., sulfonamide hydrolysis) with analogs, its distinct cyclobutylamine group necessitates separate evaluation for stereospecific interactions and metabolic byproducts .

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